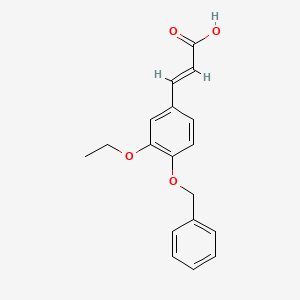

(E)-3-(4-(Benzyloxy)-3-ethoxyphenyl)acrylic acid

説明

(E)-3-(4-(Benzyloxy)-3-ethoxyphenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of a benzyloxy group and an ethoxy group attached to the phenyl ring, along with an acrylic acid moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-(Benzyloxy)-3-ethoxyphenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

化学反応の分析

Types of Reactions: (E)-3-(4-(Benzyloxy)-3-ethoxyphenyl)acrylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.

Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of (E)-3-(4-(Benzyloxy)-3-ethoxyphenyl)acrylic acid is C18H18O4, and it appears as a white to off-white crystalline solid. It has a melting point ranging from 155 to 157 °C and is soluble in organic solvents such as methanol and ethanol, but shows limited solubility in water. The compound features a double bond characteristic of acrylic acids, which contributes to its reactivity and potential biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Antioxidant Properties

The compound has shown promising antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Its structural characteristics allow it to scavenge free radicals effectively, making it a potential candidate for formulations aimed at reducing oxidative damage in cells .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound against neurodegenerative disorders. The compound has demonstrated the ability to penetrate the blood-brain barrier (BBB), which is essential for any therapeutic agent targeting central nervous system diseases. Its efficacy in reducing amyloid-beta aggregation positions it as a potential treatment for Alzheimer's disease .

Polymer Chemistry

The unique structure of this compound makes it suitable for use in polymer synthesis. It can be utilized as a monomer in the production of functionalized polymers with applications in coatings, adhesives, and drug delivery systems. The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability .

Nanomaterials

The compound's ability to form stable complexes with metal ions opens avenues for its application in nanomaterials development. Such complexes can be used to create nanostructured materials with enhanced catalytic properties or as sensors for environmental monitoring.

Mechanistic Studies

This compound serves as an important tool in mechanistic studies aimed at understanding cellular processes. Its interactions with various biological targets provide insights into the underlying mechanisms of disease progression and treatment responses .

Drug Design

The compound's unique pharmacophore allows it to serve as a lead structure for drug design efforts targeting specific biological pathways. Researchers are exploring derivatives of this compound to enhance its therapeutic efficacy while minimizing side effects .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cell lines; IC50 values demonstrated significant potency. |

| Study 2 | Neuroprotection | Reduced amyloid-beta aggregation by 49% at 20 μM concentration; effective BBB penetration noted. |

| Study 3 | Antioxidant Activity | Exhibited equivalent antioxidant capacity to Trolox; effective scavenging of free radicals reported. |

作用機序

The mechanism of action of (E)-3-(4-(Benzyloxy)-3-ethoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acrylic acid moiety can participate in Michael addition reactions, while the benzyloxy and ethoxy groups can enhance binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

類似化合物との比較

- (E)-3-(4-(Benzyloxy)phenyl)acrylic acid

- (E)-3-(4-(Methoxy)phenyl)acrylic acid

- (E)-3-(4-(Ethoxy)phenyl)acrylic acid

Comparison: (E)-3-(4-(Benzyloxy)-3-ethoxyphenyl)acrylic acid is unique due to the presence of both benzyloxy and ethoxy groups, which can influence its chemical reactivity and biological activity. Compared to (E)-3-(4-(Benzyloxy)phenyl)acrylic acid, the additional ethoxy group may enhance solubility and alter the compound’s interaction with molecular targets. Similarly, the presence of different substituents in (E)-3-(4-(Methoxy)phenyl)acrylic acid and (E)-3-(4-(Ethoxy)phenyl)acrylic acid can lead to variations in their chemical and biological properties.

生物活性

(E)-3-(4-(Benzyloxy)-3-ethoxyphenyl)acrylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a characteristic acrylic acid structure, which includes:

- A carboxylic acid group that contributes to its reactivity.

- A double bond in the acrylic structure that allows for various chemical interactions.

- Benzyloxy and ethoxy functional groups , which enhance its biological activity through specific interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anti-inflammatory Properties

Studies have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects. This inhibition can lead to reduced production of prostaglandins, which are mediators of inflammation.

2. Selective Estrogen Receptor Downregulation

The compound has been identified as a selective estrogen receptor downregulator (SERD). This property is particularly relevant in the context of hormone-dependent cancers, where estrogen signaling plays a crucial role in tumor growth. By interfering with these pathways, the compound may contribute to cancer treatment strategies.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to fully elucidate these effects and the underlying mechanisms.

The biological activity of this compound can be attributed to its structural features:

- The benzyloxy and ethoxy groups facilitate hydrogen bonding and hydrophobic interactions with specific enzymes or receptors.

- The acrylate moiety allows for Michael addition reactions, forming covalent bonds with nucleophiles in biological systems .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the acrylic backbone through condensation reactions.

- Introduction of benzyloxy and ethoxy groups via nucleophilic substitution reactions under controlled conditions to optimize yield and purity.

- Characterization using techniques such as NMR and mass spectrometry to confirm structure and purity .

Applications in Research and Medicine

The compound's diverse biological activities suggest multiple applications:

- Pharmaceutical Development : Potential use in designing novel anti-inflammatory or anticancer drugs.

- Biological Research : Investigated for its interactions with various biological targets, contributing to the understanding of disease mechanisms.

特性

IUPAC Name |

(E)-3-(3-ethoxy-4-phenylmethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-2-21-17-12-14(9-11-18(19)20)8-10-16(17)22-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,19,20)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGFXHPPBGPRIU-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。